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molecular formula C14H21N3O3 B8385464 2-Methyl-1-[4-(3-nitro-phenyl)-piperazin-1-yl]-propan-2-ol

2-Methyl-1-[4-(3-nitro-phenyl)-piperazin-1-yl]-propan-2-ol

Cat. No. B8385464
M. Wt: 279.33 g/mol
InChI Key: QSPHCJOBTOJFMV-UHFFFAOYSA-N
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Patent
US08471005B2

Procedure details

2-Methyl-1-[4-(3-nitro-phenyl)-piperazin-1-yl]-propan-2-ol 1-(3-Nitro-phenyl)-piperazine; hydrochloride (2.0 g, 0.0082 mol) was dissolved in Methanol (42.5 mL) and the reaction mixture was placed in a sealed tube. 1,2-epoxy-2-methylpropane (0.888 g, 0.0123 mol) was then added at room temperature and the reaction was allowed to stir overnight. The mixture was then reduced en vacuo and the product was isolated by Isco flash column chromatography (DCM/MeOH) to afford 1.60 grams of 2-Methyl-1-[4-(3-nitro-phenyl)-piperazin-1-yl]-propan-2-ol as a yellow powder.
Name
2-Methyl-1-[4-(3-nitro-phenyl)-piperazin-1-yl]-propan-2-ol 1-(3-Nitro-phenyl)-piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
42.5 mL
Type
solvent
Reaction Step Two
Quantity
0.888 g
Type
reactant
Reaction Step Three
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+](C1C=C(N2CCNCC2)C=CC=1)([O-])=O.[CH3:16][C:17]([OH:35])([CH3:34])[CH2:18][N:19]1[CH2:24][CH2:23][N:22]([C:25]2[CH:30]=[CH:29][CH:28]=[C:27]([N+:31]([O-:33])=[O:32])[CH:26]=2)[CH2:21][CH2:20]1.Cl.O1C(C)(C)C1.C(Cl)Cl.CO>CO>[CH3:34][C:17]([OH:35])([CH3:16])[CH2:18][N:19]1[CH2:20][CH2:21][N:22]([C:25]2[CH:30]=[CH:29][CH:28]=[C:27]([N+:31]([O-:33])=[O:32])[CH:26]=2)[CH2:23][CH2:24]1 |f:0.1,4.5|

Inputs

Step One
Name
2-Methyl-1-[4-(3-nitro-phenyl)-piperazin-1-yl]-propan-2-ol 1-(3-Nitro-phenyl)-piperazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1CCNCC1.CC(CN1CCN(CC1)C1=CC(=CC=C1)[N+](=O)[O-])(C)O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
Cl
Name
Quantity
42.5 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.888 g
Type
reactant
Smiles
O1CC1(C)C
Step Four
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was placed in a sealed tube

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(CN1CCN(CC1)C1=CC(=CC=C1)[N+](=O)[O-])(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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